

protocol for detecting Auramine O in water samples using HPLC

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Compound of Interest

Compound Name:	Auramine
Cat. No.:	B1663534

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An Application Note and Protocol for the Detection of **Auramine** O in Water Samples by High-Performance Liquid Chromatography

Introduction

Auramine O is a diarylmethane dye used in various industrial applications, including the coloring of textiles, paper, and leather.^[1] Due to its potential carcinogenicity, its presence in environmental water sources is a significant concern.^[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of organic compounds. This application note details a protocol for the detection and quantification of **Auramine** O in water samples using HPLC with a Photodiode Array (PDA) or UV-Vis detector. The method includes sample preparation using solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

Principle

This method involves the extraction and concentration of **Auramine** O from water samples using a solid-phase extraction (SPE) cartridge. The analyte is then eluted from the cartridge, and the eluent is analyzed by reversed-phase HPLC. Separation is achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer. Detection and quantification are performed by monitoring the absorbance at the maximum wavelength of **Auramine** O, which is approximately 428-436 nm.^{[2][3][4]} A fluorescence detector can also be employed, with an excitation wavelength of around 432 nm and an emission wavelength of approximately 499 nm for enhanced sensitivity.^{[5][6]}

Materials and Reagents

- **Auramine O** standard ($\geq 85.0\%$ purity)
- HPLC grade acetonitrile
- HPLC grade methanol
- Ammonium acetate
- Formic acid
- Ultrapure water
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent C18 cartridges)
- 0.45 μm syringe filters

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Binary or quaternary pump
 - Autosampler
 - Column oven
 - Photodiode Array (PDA) or UV-Vis detector
- Analytical balance
- pH meter
- Solid-phase extraction manifold
- Vortex mixer
- Centrifuge

Experimental Protocol

Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **Auramine O** standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.05 µg/mL to 10 µg/mL.

Sample Preparation (Solid-Phase Extraction)

- Sample Collection: Collect water samples in clean glass bottles.
- Filtration: Filter the water sample through a 0.45 µm membrane filter to remove any particulate matter.
- SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
- Sample Loading: Load 100 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
- Washing: Wash the cartridge with 5 mL of ultrapure water to remove any co-adsorbed impurities.
- Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes.
- Elution: Elute the retained **Auramine O** from the cartridge with 5 mL of methanol.
- Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.
- Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

HPLC Analysis

- HPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)[2]
 - Mobile Phase: A mixture of acetonitrile and 20 mM ammonium acetate solution (pH adjusted to 4.5 with formic acid). A common starting gradient is 70:30 (v/v) methanol/ammonium acetate.[3]
 - Flow Rate: 1.0 mL/min[3]
 - Injection Volume: 10 μ L[3]
 - Column Temperature: 25 °C[3]
 - Detector Wavelength: 428 nm[2]
- Analysis: Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms.
- Quantification: Identify the **Auramine O** peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the concentration using a calibration curve generated from the peak areas of the standard solutions.

Data Presentation

The performance of the HPLC method for the determination of **Auramine O** is summarized in the following tables.

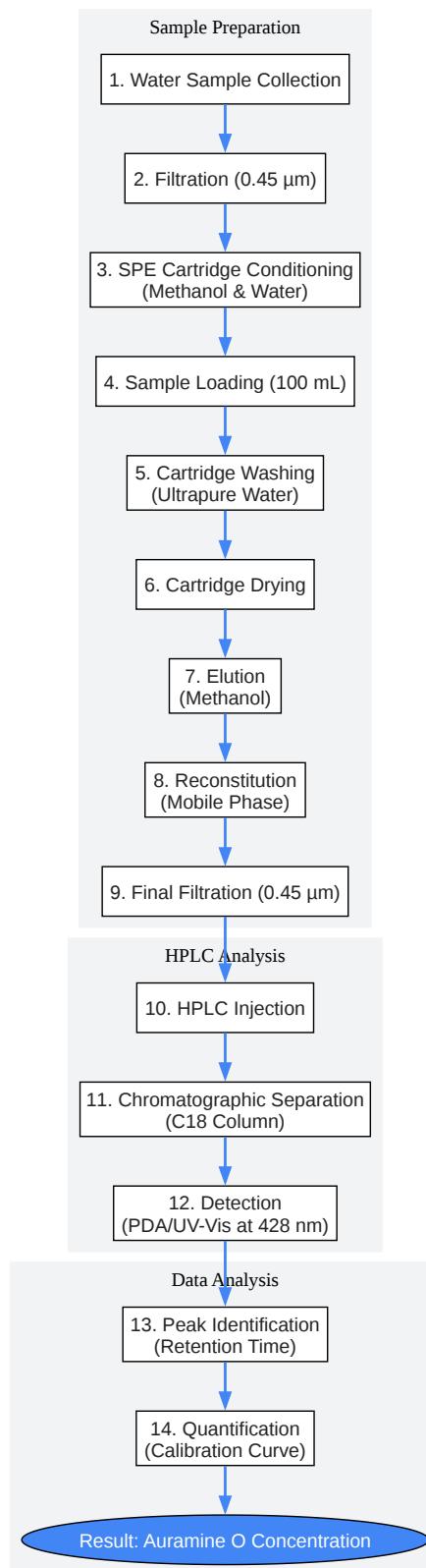
Table 1: Chromatographic and Calibration Data

Parameter	Value	Reference
Retention Time	~4.77 min	[3]
Linearity Range	0.05 - 100 μ g/mL	[7]
Correlation Coefficient (r^2)	> 0.999	[8][9]

Table 2: Method Validation Parameters

Parameter	Value	Reference
Limit of Detection (LOD)	0.0125 - 0.05 µg/g	[7]
Limit of Quantification (LOQ)	0.025 - 0.125 µg/g	[7]
Recovery	83.00% - 105.91%	[4]
Relative Standard Deviation (RSD)	< 5%	[7][8]

Workflow Diagram



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Caption: Experimental workflow for **Auramine O** detection in water.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the determination of **Auramine O** in water samples. The use of solid-phase extraction for sample preparation allows for the concentration of the analyte and the removal of potential interferences, leading to accurate and precise results. This protocol is suitable for routine monitoring of **Auramine O** in environmental water samples.

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- To cite this document: BenchChem. [protocol for detecting Auramine O in water samples using HPLC]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1663534#protocol-for-detecting-auramine-o-in-water-samples-using-hplc>

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